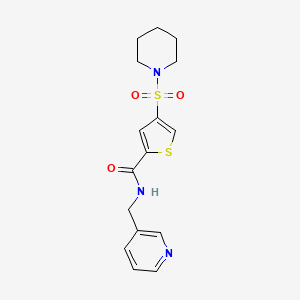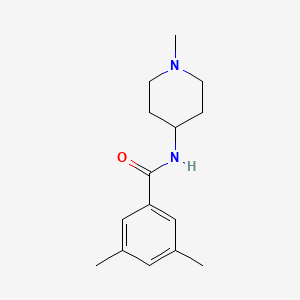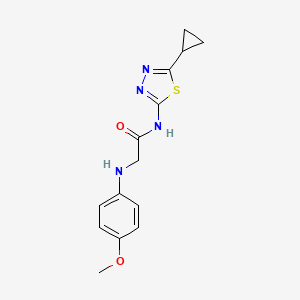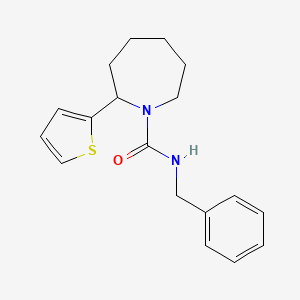![molecular formula C20H13ClF3NO5 B5135187 2-CHLORO-3-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE](/img/structure/B5135187.png)
2-CHLORO-3-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-CHLORO-3-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE is a complex organic compound characterized by the presence of a trifluoromethyl group, a nitro group, and a chloro group attached to a chromenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-3-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE typically involves multiple steps, including nitration, halogenation, and cyclization reactions. One common method involves the nitration of 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid using a mixture of nitric and sulfuric acids under controlled temperature conditions . The resulting nitro compound is then subjected to further reactions to introduce the chromenone moiety and complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve continuous flow nitration processes, which offer advantages in terms of safety, efficiency, and scalability. Continuous flow reactors allow for precise control over reaction parameters, leading to higher yields and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-CHLORO-3-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas with a palladium catalyst for reduction reactions, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution of the chloro group can produce various substituted chromenone compounds.
Scientific Research Applications
2-CHLORO-3-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 2-CHLORO-3-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, potentially leading to inhibition of specific biological pathways .
Comparison with Similar Compounds
Similar Compounds
3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid: A precursor in the synthesis of the target compound.
Trifluoromethylpyridine: Another compound containing a trifluoromethyl group with applications in pest control.
Uniqueness
2-CHLORO-3-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the nitro and chloro groups provide sites for further chemical modifications.
Properties
IUPAC Name |
2-chloro-3-[2-nitro-4-(trifluoromethyl)phenoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClF3NO5/c21-14-8-13-11-3-1-2-4-12(11)19(26)30-17(13)9-18(14)29-16-6-5-10(20(22,23)24)7-15(16)25(27)28/h5-9H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXYSXLVIFSEIHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=CC(=C(C=C3OC2=O)OC4=C(C=C(C=C4)C(F)(F)F)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClF3NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5135116.png)
![N-(3-{[(4-fluorophenyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B5135124.png)
![N,N-diethyl-1-[(4-methylsulfanylphenyl)methyl]piperidine-3-carboxamide](/img/structure/B5135127.png)
![N-[2-(ethenyloxy)ethyl]-N'-(2-methylphenyl)ethanediamide](/img/structure/B5135134.png)
![4-[(4-chlorobenzyl)oxy]-3-methoxy-N-(4-methylphenyl)benzamide](/img/structure/B5135135.png)


![N-{2-[(4-bromobenzyl)thio]-1,3-benzothiazol-6-yl}-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5135151.png)

![4-{2-[(4,6-dimethyl-2-pyrimidinyl)thio]ethyl}morpholine hydrochloride](/img/structure/B5135171.png)
![2-[4-(1H-indol-3-ylmethyl)-1-isopropyl-2-piperazinyl]ethanol](/img/structure/B5135172.png)
![1-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}-4-methyl-2-nitrobenzene](/img/structure/B5135179.png)
![2-[4-(1-piperidinylsulfonyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5135183.png)
